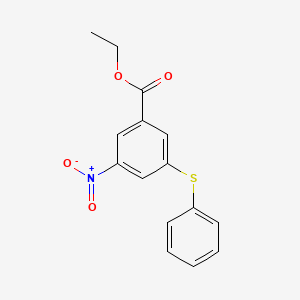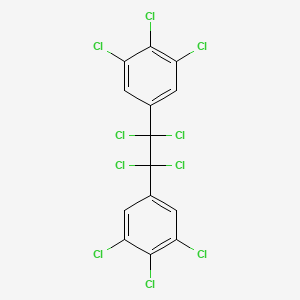
4,4'-Bis(phenoxy)-3,3'-bis(trifluoromethyl)stilbene, 96%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-Bis(phenoxy)-3,3'-bis(trifluoromethyl)stilbene, 96% (abbreviated as 4,4'-BDPTS) is a fluorinated stilbene derivative that is used in a variety of scientific applications. It is a white solid with a melting point of 138-140 °C, and is soluble in a variety of organic solvents. 4,4'-BDPTS is a valuable reagent for a wide range of synthetic transformations, and has been used in the synthesis of various organic compounds. It has also been used in the synthesis of biologically active compounds, such as hormones, antibiotics, and other pharmaceutical agents. Additionally, 4,4'-BDPTS has been used in studies of biochemical and physiological effects, and in studies of the mechanisms of action of various compounds.
Aplicaciones Científicas De Investigación
4,4'-BDPTS has been used in various scientific applications, including the synthesis of organic compounds and biologically active compounds. It has also been used in the study of biochemical and physiological effects, and in the study of the mechanisms of action of various compounds. Additionally, 4,4'-BDPTS has been used in the synthesis of polymers and other materials, and in the development of new materials for use in a variety of applications.
Mecanismo De Acción
The mechanism of action of 4,4'-BDPTS is not fully understood. However, it is believed that the compound binds to various proteins in the body, including enzymes and receptors, and modulates their activity. Additionally, 4,4'-BDPTS is known to interact with various lipids, and may play a role in the regulation of cell membrane functions.
Biochemical and Physiological Effects
4,4'-BDPTS has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory compounds. Additionally, 4,4'-BDPTS has been shown to modulate the activity of certain receptors, such as the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4,4'-BDPTS in laboratory experiments has several advantages. For example, the compound is relatively stable and can be stored at room temperature for several months. Additionally, 4,4'-BDPTS is soluble in a variety of organic solvents, making it easy to use in a variety of experiments. However, the compound is relatively expensive and can be toxic if used in large quantities.
Direcciones Futuras
There are a number of potential future directions for the use of 4,4'-BDPTS. For example, the compound could be used in the development of new drugs and therapies for various diseases, such as cancer and diabetes. Additionally, the compound could be used in the development of new materials for use in a variety of applications, such as in the electronics industry. Finally, the compound could be used in the development of new diagnostic tools for the detection of various diseases and disorders.
Métodos De Síntesis
4,4'-BDPTS is synthesized via a two-step process. The first step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with trifluoromethylstyrene in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 4-hydroxy-3-methoxy-4'-trifluoromethylstilbene and 4-hydroxy-3,3'-dimethoxy-4'-trifluoromethylstilbene. The second step involves the reaction of this mixture with phenol in the presence of sulfuric acid, which produces 4,4'-BDPTS as the major product.
Propiedades
IUPAC Name |
1-phenoxy-4-[(E)-2-[4-phenoxy-3-(trifluoromethyl)phenyl]ethenyl]-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18F6O2/c29-27(30,31)23-17-19(13-15-25(23)35-21-7-3-1-4-8-21)11-12-20-14-16-26(24(18-20)28(32,33)34)36-22-9-5-2-6-10-22/h1-18H/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBXUQPZJZFMFD-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=CC3=CC(=C(C=C3)OC4=CC=CC=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)/C=C/C3=CC(=C(C=C3)OC4=CC=CC=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(phenoxy)-3,3'-bis(trifluoromethyl)stilbene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde](/img/structure/B6311082.png)
![2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane](/img/structure/B6311083.png)


![4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile](/img/structure/B6311092.png)






